N1-isopropyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide N1-isopropyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 896291-73-9
VCID: VC4337697
InChI: InChI=1S/C17H25N3O5S/c1-12(2)19-17(22)16(21)18-11-13-5-4-10-20(13)26(23,24)15-8-6-14(25-3)7-9-15/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,18,21)(H,19,22)
SMILES: CC(C)NC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=C(C=C2)OC
Molecular Formula: C17H25N3O5S
Molecular Weight: 383.46

N1-isopropyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide

CAS No.: 896291-73-9

Cat. No.: VC4337697

Molecular Formula: C17H25N3O5S

Molecular Weight: 383.46

* For research use only. Not for human or veterinary use.

N1-isopropyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide - 896291-73-9

Specification

CAS No. 896291-73-9
Molecular Formula C17H25N3O5S
Molecular Weight 383.46
IUPAC Name N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-propan-2-yloxamide
Standard InChI InChI=1S/C17H25N3O5S/c1-12(2)19-17(22)16(21)18-11-13-5-4-10-20(13)26(23,24)15-8-6-14(25-3)7-9-15/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,18,21)(H,19,22)
Standard InChI Key UPLIZBHICKFGJZ-UHFFFAOYSA-N
SMILES CC(C)NC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=C(C=C2)OC

Introduction

N1-isopropyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a complex organic compound belonging to the oxalamide class, which is known for its diverse biological activities and potential therapeutic applications. The compound features a unique structure that includes an oxalamide core, an isopropyl group, and a pyrrolidinyl moiety modified with a 4-methoxyphenyl sulfonyl group. This structural complexity suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.

Synthetic Routes

The synthesis of N1-isopropyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps:

  • Formation of the Pyrrolidine Derivative: This involves the synthesis of the pyrrolidine ring and its modification with the 4-methoxyphenyl sulfonyl group.

  • Introduction of the Oxalamide Functionality: The oxalamide core is formed by reacting appropriate precursors, such as oxalyl chloride with an amine, under controlled conditions.

  • Attachment of the Isopropyl Group: This step involves alkylation reactions to introduce the isopropyl group into the molecule.

Potential Biological Activities

Given its structural features, N1-isopropyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide may exhibit a range of biological activities:

  • Enzyme Inhibition: The sulfonyl group and pyrrolidine ring could interact with enzymes, influencing metabolic pathways.

  • Receptor Modulation: The compound may act as an agonist or antagonist at specific receptors, affecting signal transduction pathways.

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